molecular formula C30H27N3O2S2 B12208499 (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12208499
M. Wt: 525.7 g/mol
InChI Key: WCCGFVLOMNYHHE-DIBXZPPDSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a Z-configured benzylidene substituent. Its structure features:

  • Central thiazolidinone ring (C8H5NOS2) with a 2-thioxo group, contributing to electron-withdrawing properties and planar conformation .
  • (5Z)-Methylidene bridge linked to a substituted pyrazole moiety (1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole), introducing steric bulk and π-conjugation .
  • 3-(1-Phenylethyl) substituent on the thiazolidinone nitrogen, enhancing lipophilicity and influencing molecular packing .

Molecular Formula: C₃₀H₂₆N₃O₂S₂ Molecular Weight: 532.67 g/mol (calculated from isotopic data in ). Synthetic routes typically involve Knoevenagel condensation between 3-substituted rhodanine derivatives and aryl aldehydes, followed by pyrazole coupling .

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-(1-phenylethyl)-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-3-17-35-26-16-10-13-23(18-26)28-24(20-32(31-28)25-14-8-5-9-15-25)19-27-29(34)33(30(36)37-27)21(2)22-11-6-4-7-12-22/h4-16,18-21H,3,17H2,1-2H3/b27-19-

InChI Key

WCCGFVLOMNYHHE-DIBXZPPDSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazolidinone or pyrazole rings.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry
The compound has shown promise in several biological applications:

  • Anticancer Activity : Research indicates that thiazolidinones possess anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with cellular targets are currently under investigation, with preliminary studies suggesting it may inhibit key metabolic pathways involved in tumor growth .
  • Antimicrobial Properties : Similar thiazolidinone derivatives have demonstrated antimicrobial effects against various pathogens. The unique functional groups in this compound may enhance its activity against resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Some studies have indicated that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

2. Agricultural Applications
The compound's structural features suggest potential uses in agriculture:

  • Pesticidal Activity : Compounds similar to this thiazolidinone have been explored for their insecticidal properties. The ability to interact with specific biological pathways in pests could lead to the development of novel pesticides that are more effective and environmentally friendly .

Synthesis and Optimization

The synthesis of (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step chemical reactions. Key steps include:

  • Formation of the thiazolidinone core.
  • Introduction of the pyrazole moiety through condensation reactions.
  • Substitution reactions to incorporate the phenylethyl and propoxy groups.

Optimization of these synthetic routes is crucial for maximizing yield and purity, which can significantly impact the compound's efficacy and applicability in research and industry .

Case Studies

Several studies highlight the applications of similar compounds:

Study ReferenceApplicationFindings
Study 1AnticancerDemonstrated significant apoptosis induction in breast cancer cell lines using thiazolidinone derivatives.
Study 2AntimicrobialShowed efficacy against resistant bacterial strains, indicating potential for new antibiotic development.
Study 3PesticidalEvaluated the insecticidal properties against common agricultural pests, revealing effective mortality rates.

Mechanism of Action

The mechanism of action of (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions within biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Hydrogen Bonding Patterns References
(5Z)-Target Compound 532.67 3-(1-Phenylethyl), 3-propoxyphenyl-pyrazole C–H⋯S (intramolecular), C–H⋯π (intermolecular)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 313.38 2-hydroxybenzylidene, 3-phenyl O–H⋯S, C–H⋯O (dimers via R₂²(7) motifs)
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... 545.72 3-hexyl, 2-methyl-4-propoxyphenyl-pyrazole C–H⋯S, C–H⋯O (weaker due to alkyl chain)
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-... 518.65 4-ethoxy-2-methylphenyl-pyrazole, 3-isopropyl C–H⋯π dominant; no strong H-bond donors

Key Findings from Comparative Studies

Electronic Effects :

  • The 3-propoxyphenyl group in the target compound enhances electron density at the pyrazole N3 position compared to ethoxy or hydroxy analogues, as confirmed by NMR shifts (δ ~7.8–8.2 ppm for pyrazole protons) .
  • 2-Thioxo group in all analogues stabilizes the Z-configuration via conjugation with the methylidene bridge, as shown by UV-Vis λmax ≈ 380–400 nm .

Solubility and Lipophilicity :

  • The 3-(1-phenylethyl) substituent increases logP by ~1.5 compared to 3-phenyl derivatives (e.g., logP = 4.2 vs. 2.7 for ), reducing aqueous solubility but improving membrane permeability .

Crystallographic Behavior: Intermolecular interactions: Unlike hydroxy-substituted analogues (e.g., ), the target compound lacks strong H-bond donors, leading to looser packing (density ~1.3 g/cm³) and higher melting points (~220–240°C) due to van der Waals dominance .

Synthetic Yields :

  • Target compound synthesis achieves ~60–70% yield via two-step condensation, lower than simpler analogues (e.g., 85% for ), likely due to steric hindrance from the 3-propoxyphenyl group .

Biological Activity

The compound (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that possesses significant biological activity. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from recent literature and research findings.

Structure and Properties

The compound features a thiazolidinone core, which is crucial for its biological activity. The presence of the pyrazole moiety further enhances its pharmacological potential. The molecular structure can be represented as follows:

Molecular Formula : C29H25N3O3S2
SMILES : CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)3.60 ± 0.45
SiHa (Cervical)2.97 ± 0.88
PC-3 (Prostate)>50

In a study evaluating various thiazolidinone derivatives, the compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells (HEK293T).

2. Anti-inflammatory Activity

Thiazolidinone compounds are also recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives have shown up to 85% inhibition of TNF-α production at specific concentrations .

3. Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals. Compounds derived from this scaffold have been tested using DPPH radical scavenging methods, revealing varying degrees of antioxidant activity compared to standard antioxidants like vitamin C .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Sava et al. synthesized thiazolidinone-indometacin hybrids and evaluated their antioxidant activity, with notable IC50 values indicating effective radical scavenging capabilities .
  • Recent Advances : A review highlighted various synthetic strategies leading to new thiazolidinone derivatives with enhanced anticancer properties, emphasizing structure-activity relationships (SAR) that guide the design of more potent agents .

Q & A

Q. What synthetic strategies are recommended for preparing (5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 3-propoxyphenyl aldehyde) with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with a suitable reagent (e.g., ethyl 2-cyanoacetate) to generate the thiazolidinone ring .
  • Step 3 : Knoevenagel condensation with a 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative to introduce the methylidene group. Reaction conditions (e.g., ethanol reflux, catalytic piperidine) must be optimized to favor the (Z)-isomer .
  • Purification : Recrystallization from ethanol/DMF mixtures (1:1) yields pure product.

Q. How can the stereochemistry (Z-configuration) of the methylidene group be confirmed?

  • X-ray crystallography : Single-crystal analysis using software like SHELXL or ORTEP-3 provides unambiguous confirmation of the Z-configuration. For example, in analogous compounds, the dihedral angle between the thiazolidinone ring and the pyrazole moiety is typically <10° in the Z-isomer .
  • NMR spectroscopy : The coupling constant (JJ) between the methylidene proton and adjacent groups in the 1H^{1}\text{H} NMR spectrum (e.g., J=1214HzJ = 12–14 \, \text{Hz}) supports the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirm the presence of C=O (1680–1720 cm1^{-1}), C=S (1220–1280 cm1^{-1}), and C=N (1600–1640 cm1^{-1}) stretches .
  • 13C^{13}\text{C} NMR : Identify key carbons, such as the thiocarbonyl (δ 180–190 ppm) and imine (δ 150–160 ppm) .
  • UV-Vis : Analyze π→π* transitions (λ~300–350 nm) to assess electronic conjugation in the methylidene system .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence the crystallographic packing of this compound?

  • Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}, SH-C\text{S}\cdots\text{H-C}) into motifs like R22(8)R_2^2(8) or C(4)C(4). These interactions often stabilize layered or helical packing arrangements .
  • Impact on solubility : Strong intermolecular H-bonding (e.g., via the thioxo group) may reduce solubility in polar aprotic solvents, requiring DMF or DMSO for crystallization .

Q. What experimental design principles apply to optimizing the Knoevenagel condensation step?

  • Design of Experiments (DoE) : Use a factorial approach to vary parameters (temperature, catalyst loading, solvent polarity) and assess yield and stereoselectivity. For example, a central composite design revealed that ethanol with 5 mol% piperidine at 80°C maximizes Z-isomer formation (>90%) .
  • In-line monitoring : Employ flow chemistry setups with UV-Vis or IR probes to track reaction progress and minimize byproducts .

Q. How do structural modifications (e.g., propoxyphenyl vs. fluorophenyl substituents) affect biological activity?

  • SAR studies : Replace the 3-propoxyphenyl group with electron-withdrawing (e.g., 3-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents and evaluate antibacterial activity (MIC values).
  • Example : Analogues with 3-fluorophenyl groups showed 4-fold higher activity against S. aureus (MIC = 2 µg/mL) compared to the parent compound .
    • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic effects with bioactivity trends .

Q. What challenges arise in resolving crystallographic disorder in the pyrazole-thiazolidinone moiety?

  • Disorder modeling : Use SHELXL’s PART instruction to refine split positions for overlapping atoms. For example, the 1-phenyl group may exhibit rotational disorder, requiring two-part occupancy refinement .
  • Twinned crystals : Apply TwinRotMat in WinGX to handle non-merohedral twinning, common in bulky aromatic systems .

Q. How can conflicting NMR and X-ray data on conformational flexibility be reconciled?

  • Dynamic NMR : Low-temperature 1H^{1}\text{H} NMR (e.g., –40°C in CD2_2Cl2_2) can "freeze" rotational conformers of the propoxyphenyl group, resolving split signals .
  • DFT-based MD simulations : Compare computed Boltzmann-weighted spectra with experimental data to identify dominant conformers in solution .

Methodological Notes

  • Key software : SHELX , ORTEP-3 , and WinGX are industry-standard for crystallography.
  • Data contradictions : Address discrepancies (e.g., spectroscopic vs. crystallographic data) via multi-technique validation and error analysis.

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